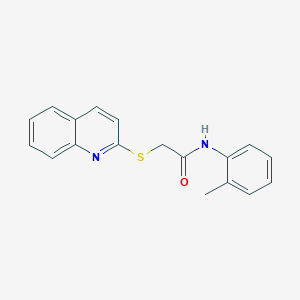![molecular formula C22H19NO3 B5720098 3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
3-[(2-biphenylylamino)carbonyl]phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-biphenylylamino)carbonyl]phenyl propionate, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating neurological disorders. BPAP belongs to a class of compounds known as selective dopamine D2 receptor agonists, which means that it targets specific receptors in the brain that are involved in regulating dopamine levels.
Wirkmechanismus
3-[(2-biphenylylamino)carbonyl]phenyl propionate works by binding to dopamine D2 receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine can help to alleviate symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may be due to its ability to activate the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate symptoms associated with Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate in lab experiments is that it has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the brain.
Zukünftige Richtungen
There are a number of future directions for research on 3-[(2-biphenylylamino)carbonyl]phenyl propionate. One area of interest is its potential use in treating depression, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have antidepressant effects in animal models. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have neuroprotective effects. Additionally, researchers may be interested in exploring the potential use of 3-[(2-biphenylylamino)carbonyl]phenyl propionate in combination with other drugs for the treatment of neurological disorders.
Synthesemethoden
3-[(2-biphenylylamino)carbonyl]phenyl propionate can be synthesized using a variety of methods, including the reaction of 3-(2-biphenylylamino)phenol with propionyl chloride in the presence of a base. Other methods involve the reaction of 3-(2-biphenylylamino)phenol with various carboxylic acids and acid chlorides.
Wissenschaftliche Forschungsanwendungen
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been studied extensively for its potential use in treating neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in regulating dopamine levels in the brain. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[3-[(2-phenylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)26-18-12-8-11-17(15-18)22(25)23-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINOUGWIYTWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Biphenyl-2-ylcarbamoyl)phenyl propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)

![N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)



![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)
